

Comparative analysis of ML202 and its analogs

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: ML202
Cat. No.: B560308

[Get Quote](#)

A Comparative Analysis of ML133 and its Analogs as Kir2.1 Potassium Channel Inhibitors

This guide provides a detailed comparative analysis of ML133, a selective inhibitor of the Kir2 (Kir2.x) family of inwardly rectifying potassium channels, and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of these important ion channels.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons and muscle cells.[1][2] The Kir2.x subfamily, particularly Kir2.1 (encoded by the KCNJ2 gene), plays a significant role in these processes.[3][4] Dysfunctional Kir2.1 channels have been implicated in several pathologies, making them a key target for therapeutic intervention.[5]

ML133 was identified through a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x channel family. This guide will compare the performance of ML133 with its analogs, presenting quantitative data on their potency and selectivity, detailing the experimental protocols used for their characterization, and visualizing the relevant signaling pathways and experimental workflows.

Quantitative Comparison of ML133 and Analogs

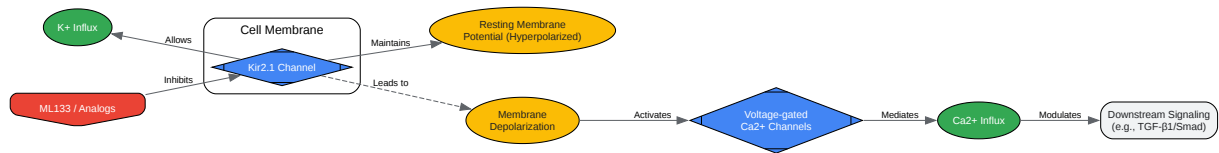
The following table summarizes the inhibitory activity (IC₅₀ values) of ML133 and several of its key analogs against various inwardly rectifying potassium channels. The data is primarily derived from whole-cell patch clamp electrophysiology experiments conducted at a pH of 7.4, unless otherwise specified.

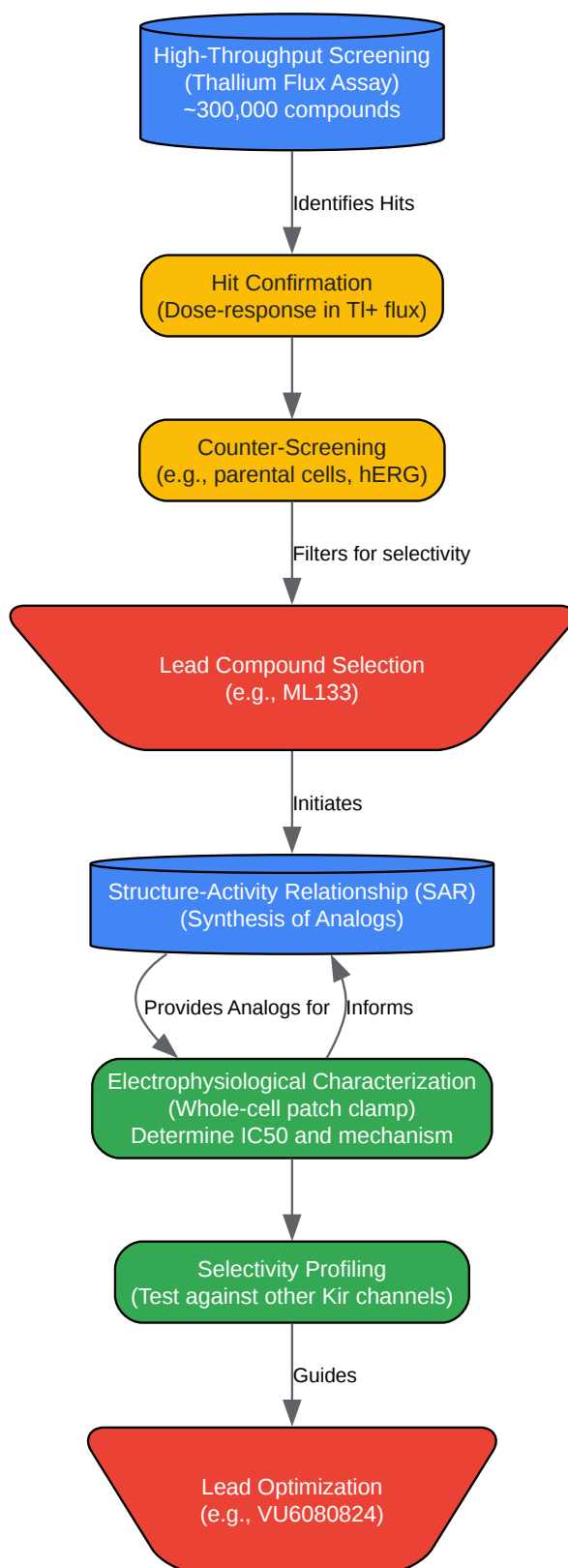
Compound	Target	IC50 (μM) at pH 7.4	IC50 (μM) at pH 8.5	Notes
ML133	mKir2.1	1.8	0.29	The original probe compound; potency is pH-dependent due to a basic nitrogen (pKa ~ 8.8).
hKir2.2	2.9	-	Similar potency to Kir2.1, indicating it is a Kir2.x family inhibitor.	
hKir2.3	4.0	-	Similar potency to Kir2.1.	
hKir2.6	2.8	-	Similar potency to Kir2.1.	
rKir1.1 (ROMK)	> 300	85.5	Demonstrates high selectivity against Kir1.1.	
rKir4.1	76	-	Weak activity.	
hKir7.1	33	-	Weak activity.	
hERG	4.3	-	Modest off-target activity.	
Analog 14a	Kir2.1	0.77	-	4-chlorobenzyl analog, equipotent to ML133.
Analog 14b	Kir2.1	1.06	-	3-chlorobenzyl analog,

				equipotent to ML133.
Analog 14d	Kir2.1	1.39	-	4-tert-butylbenzyl analog, comparable potency to ML133.
Analog 14j	Kir2.1	13.88	-	2-chlorobenzyl analog, showing diminished potency.
Analog 14k	Kir2.1	31	9.2	A bis-4-methoxybenzylamine analog with reduced potency.
VU6080824 (5s)	Kir2.1	~0.3 - 0.5	-	A next-generation analog with 3-5 fold higher potency than ML133.

Signaling Pathway and Mechanism of Action

Kir2.1 channels are fundamental in establishing the high resting membrane potential of excitable cells. They allow potassium ions (K⁺) to flow more easily into the cell than out, which hyperpolarizes the cell membrane. This hyperpolarization is critical for regulating the threshold for action potential firing. Inhibition of Kir2.1 channels by compounds like ML133 leads to membrane depolarization. This change in membrane potential can have significant downstream effects on various signaling pathways, including those that are voltage-dependent, such as calcium signaling. For instance, altered intracellular calcium levels can impact pathways like the TGF- β 1/Smad signaling cascade, which is involved in processes like myocardial fibrosis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Regulation of Kir2.1 channels by the Rho-GTPase, Rac1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. KCNJ2 potassium inwardly rectifying channel subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Comparative analysis of ML202 and its analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560308/docs#comparative-analysis-of-ml202-and-its-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)